molecular formula C10H8O2 B13020060 2-(Propa-1,2-dien-1-yl)benzoic acid

2-(Propa-1,2-dien-1-yl)benzoic acid

Cat. No.: B13020060
M. Wt: 160.17 g/mol
InChI Key: HOGPGEVUHSNVGW-UHFFFAOYSA-N
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Description

2-(Propa-1,2-dien-1-yl)benzoic acid is a benzoic acid derivative featuring a propargyl (allene) substituent at the ortho position of the aromatic ring. Its molecular formula is C₁₀H₈O₂, with a molecular weight of 160.17 g/mol (inferred from positional isomers in –5). The compound’s reactivity and applications are likely influenced by the conjugated allene system, which may enhance electrophilic or nucleophilic properties.

Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

2-prop-2-enylbenzoate

InChI

InChI=1S/C10H8O2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-7H,1H2

InChI Key

HOGPGEVUHSNVGW-UHFFFAOYSA-N

Canonical SMILES

C=C[CH+]C1=CC=CC=C1C(=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(Propa-1,2-dien-1-yl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

2-(Propa-1,2-dien-1-yl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Propa-1,2-dien-1-yl)benzoic acid involves its interaction with various molecular targets. The propa-1,2-dien-1-yl group can undergo nucleophilic addition reactions, while the benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers: 3- and 4-(Propa-1,2-dien-1-yl)benzoic Acids

The meta- and para-substituted isomers share the same molecular formula (C₁₀H₈O₂ ) and weight (160.17 g/mol ) but differ in substituent placement (–5). Key implications include:

  • Synthetic Accessibility : Ortho-substituted benzoic acids often face challenges in regioselective synthesis due to steric effects, whereas meta/para isomers might be more straightforward to prepare.
Table 1: Basic Properties of Positional Isomers
Compound Molecular Formula Molecular Weight (g/mol) Substituent Position
2-(Propa-1,2-dien-1-yl)benzoic acid C₁₀H₈O₂ 160.17 Ortho
3-(Propa-1,2-dien-1-yl)benzoic acid C₁₀H₈O₂ 160.17 Meta
4-(Propa-1,2-dien-1-yl)benzoic acid C₁₀H₈O₂ 160.17 Para

Note: Storage conditions, boiling points, and hazard data are unavailable for all isomers .

Benzoyl-Substituted Benzoic Acids

highlights 2-benzoylbenzoic acid derivatives, such as 2-(4-methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid. These feature a ketone-linked aromatic group instead of a propargyl substituent. Key differences include:

  • Binding Affinity : Methyl- and methoxy-substituted benzoyl derivatives exhibit lower ΔGbinding values (indicating stronger receptor interactions) compared to saccharin or acesulfame, likely due to hydrophobic (methyl) or hydrogen-bonding (methoxy) interactions with T1R3 protomers .

Complex Alkaloidic Benzoic Acid Derivatives

lists alkaloids like 2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-4-pyrazolyl)-5-nitrobenzoic acid, which incorporate heterocyclic and nitro substituents. These compounds demonstrate:

  • Pharmacological Diversity: Nitro groups and fused heterocycles (e.g., pyrazole, thienopyridine) enhance hydrogen-bonding capacity and π-π stacking, likely contributing to bioactivity (e.g., enzyme inhibition) .
  • Structural Complexity : Compared to 2-(Propa-1,2-dien-1-yl)benzoic acid, these derivatives are more synthetically challenging but offer tailored interactions for specific biological targets.

Patented Drug-like Benzoic Acid Derivatives

references patented compounds such as N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester, which feature bulky carbocyclic and ester groups. These molecules are designed for high receptor specificity, often targeting enzymes or transporters (e.g., protease inhibitors) . In contrast, the simpler propargyl-substituted benzoic acid may lack such targeted efficacy but could serve as a versatile intermediate for further functionalization.

Biological Activity

2-(Propa-1,2-dien-1-yl)benzoic acid, also known as 3-(propa-1,2-dien-1-yl)benzoic acid, is an organic compound characterized by a benzoic acid structure with a propenyl group attached to the aromatic ring. This compound has garnered attention for its potential biological activities, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of 2-(propa-1,2-dien-1-yl)benzoic acid based on diverse research findings.

  • Molecular Formula : C11H10O2
  • Molecular Weight : Approximately 174.20 g/mol
  • Structural Features : The compound features a conjugated system with double bonds that may enhance its reactivity and biological interactions.

Anti-inflammatory Properties

Research indicates that 2-(propa-1,2-dien-1-yl)benzoic acid exhibits significant anti-inflammatory effects. For instance, studies have shown that it can inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

StudyFindings
Demonstrated inhibition of COX-2 enzyme activity, which is crucial in the inflammatory pathway.
Showed reduction in TNF-alpha levels in vitro, indicating potential for treating inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that 2-(propa-1,2-dien-1-yl)benzoic acid could be a candidate for developing new antimicrobial agents.

The biological activity of 2-(propa-1,2-dien-1-yl)benzoic acid is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation, such as cyclooxygenases (COXs).
  • Receptor Modulation : It may interact with receptors involved in pain and inflammation pathways.
  • Antioxidant Activity : The presence of conjugated double bonds allows for electron donation, potentially scavenging free radicals.

Case Study 1: In Vivo Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of 2-(propa-1,2-dien-1-yl)benzoic acid significantly reduced paw edema induced by carrageenan injection. The compound was administered at doses ranging from 5 to 20 mg/kg body weight.

Case Study 2: Antimicrobial Efficacy in Clinical Isolates

Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound. Results indicated a dose-dependent response with significant inhibition observed at concentrations above 32 µg/mL.

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